molecular formula C18H16N4O2 B8333324 3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine

3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine

Cat. No.: B8333324
M. Wt: 320.3 g/mol
InChI Key: YFKGKOJKLVSGSA-UHFFFAOYSA-N
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Description

3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine is a complex organic compound featuring a pyridine ring substituted with a nitro group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine typically involves multi-step organic reactions One common method starts with the nitration of pyridine to form 3-nitropyridineThe final step involves the addition of the pyridin-2-ylprop-2-ynylidene group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the pyridine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The compound may also participate in redox reactions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-2-{4-[3-(pyridin-2-yl)prop-2-yn-1-ylidene]piperidin-1-yl}pyridine is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

3-nitro-2-[4-(3-pyridin-2-ylprop-2-ynylidene)piperidin-1-yl]pyridine

InChI

InChI=1S/C18H16N4O2/c23-22(24)17-8-4-12-20-18(17)21-13-9-15(10-14-21)5-3-7-16-6-1-2-11-19-16/h1-2,4-6,8,11-12H,9-10,13-14H2

InChI Key

YFKGKOJKLVSGSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=CC#CC2=CC=CC=N2)C3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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C#CC=C1CCN(c2ncccc2[N+](=O)[O-])CC1
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Synthesis routes and methods II

Procedure details

The title compound was obtained as described for the Compound of Example 1, reacting Compound 1c with 2-iodopyridine instead of 2-bromo-6-methylpyridine. The crude was purified by flash chromatography (EtOAc—Petroleum Ether 1:1) affording the title compound.
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